Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide
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Overview
Description
Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
The synthesis of Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide can be achieved through various synthetic routes. One common method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often optimize these reactions to increase yield and efficiency, utilizing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide can be compared with other similar compounds such as:
- Thiadiazole derivatives
- Oxadiazole derivatives
- Isoxazole derivatives
These compounds share structural similarities but differ in their specific chemical properties and biological activities. This compound is unique due to its specific substitution pattern and the presence of the thieno ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
114120-88-6 |
---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,2]oxazole 5,5-dioxide |
InChI |
InChI=1S/C11H11NO3S/c13-16(14)6-9-10(7-16)15-12-11(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
GOIUYLZWEIXHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)ON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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